molecular formula C22H21N3O4 B611323 (19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Cat. No.: B611323
M. Wt: 391.4 g/mol
InChI Key: GDSWDKUWTYXXOX-QFIPXVFZSA-N
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Description

TH1338, also known as compound 3b, is an orally active derivative of camptothecin. It is a potent chemotherapeutic agent that demonstrates excellent cytotoxic potency against human tumor cell lines in vitro. TH1338 possesses significant brain penetration, favorable efflux pump properties, and a hematological toxicity profile .

Preparation Methods

TH1338 is synthesized through a series of chemical reactions starting from camptothecin. The synthetic route involves multiple steps, including the introduction of specific functional groups to enhance its pharmacological properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings. Industrial production methods for TH1338 are optimized to ensure high yield and purity, often involving large-scale chemical reactors and purification processes .

Chemical Reactions Analysis

TH1338 undergoes various chemical reactions, including:

    Oxidation: TH1338 can be oxidized to form different derivatives, which may exhibit varying degrees of cytotoxicity.

    Reduction: Reduction reactions can modify the functional groups on TH1338, potentially altering its pharmacological properties.

    Substitution: Substitution reactions involve replacing specific atoms or groups within the TH1338 molecule, which can lead to the formation of new compounds with different biological activities.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TH1338 has a wide range of scientific research applications, including:

Mechanism of Action

TH1338 exerts its effects by inhibiting the activity of topoisomerase I, an enzyme involved in DNA replication. By stabilizing the complex between topoisomerase I and DNA, TH1338 prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making TH1338 a potent chemotherapeutic agent .

Comparison with Similar Compounds

TH1338 is compared with other camptothecin derivatives, such as irinotecan and topotecan. While all these compounds share a similar mechanism of action, TH1338 is unique due to its significant brain penetration and favorable efflux pump properties. This makes TH1338 particularly effective in treating brain tumors and other cancers with high efflux pump activity .

Similar compounds include:

  • Irinotecan
  • Topotecan
  • Camptothecin

These compounds are also used in cancer treatment but may differ in their pharmacokinetic properties and specific applications .

Properties

IUPAC Name

(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-3-11-12-7-5-6-8-15(12)24-18-13(11)9-25-19(18)17(23)16-14(20(25)26)10-29-21(27)22(16,28)4-2/h5-8,28H,3-4,9-10,23H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSWDKUWTYXXOX-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=C(C4=C(C3=O)COC(=O)C4(CC)O)N)C2=NC5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=C(C4=C(C3=O)COC(=O)[C@@]4(CC)O)N)C2=NC5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Reactant of Route 2
(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Reactant of Route 3
(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Reactant of Route 4
(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Reactant of Route 5
(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Reactant of Route 6
(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

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